molecular formula C16H23BrN2O2 B1465179 [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester CAS No. 153747-34-3

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester

Cat. No. B1465179
M. Wt: 355.27 g/mol
InChI Key: QMPIVGFJSQMRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester”, also known as 1-BOC-4-(4-Bromophenyl)piperazine, is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . It is also known by other names such as 4-(4-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester” include a molecular weight of 341.24 g/mol, a computed XLogP3-AA of 3.4, and a monoisotopic mass of 340.07864 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 freely rotating bonds . Further details about its physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester derivatives have been explored for their potential in biological applications. One study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative. These compounds were studied for their antibacterial and antifungal activities, showcasing moderate activity against several microorganisms (Kulkarni et al., 2016).

Another research effort synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through a condensation reaction, characterized it, and assessed its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, indicating its potential for further biological applications (Sanjeevarayappa et al., 2015).

Crystal Structure and Molecular Analysis

Research on the crystal structure and molecular analysis of related piperazine derivatives reveals the importance of molecular shape and intermolecular interactions in determining the compounds' properties and potential applications. For instance, a study on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives showed their crystal packing and intermolecular hydrogen bonds, which could influence their reactivity and biological activity (Kumara et al., 2017).

Biological Evaluation

While direct research on [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester's biological applications is limited, studies on similar piperazine derivatives highlight the potential of these compounds in medicinal chemistry. For example, derivatives have been synthesized for evaluation as anti-malarial agents, showing the diverse biological activities that piperazine compounds can exhibit (Cunico et al., 2009).

properties

IUPAC Name

tert-butyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)12-18-8-10-19(11-9-18)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPIVGFJSQMRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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